
4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid (NNK) is a potent carcinogen found in tobacco smoke. It is known to cause lung cancer, pancreatic cancer, and other types of cancer. NNK is formed from nicotine during the curing and processing of tobacco leaves.
Wirkmechanismus
4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid is metabolized in the body to form reactive intermediates that can bind to DNA and cause mutations. These mutations can lead to the development of cancer. 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid also induces oxidative stress and inflammation, which can further contribute to the development of cancer.
Biochemical and Physiological Effects:
4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid has been shown to have a variety of biochemical and physiological effects. It can cause DNA damage, oxidative stress, and inflammation. It can also affect the expression of genes involved in cell growth, differentiation, and apoptosis. 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid has been shown to induce cancer in laboratory animals and to be a potent carcinogen in humans.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid is a useful tool for studying the mechanisms of carcinogenesis. It is a potent carcinogen that can induce cancer in laboratory animals, making it a useful model for studying the effects of carcinogens on cells and tissues. However, 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid is also highly toxic, and care must be taken when handling and using it in laboratory experiments.
Zukünftige Richtungen
There are many future directions for research on 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid. One area of research is the development of new methods for synthesizing 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid that are more efficient and environmentally friendly. Another area of research is the development of new treatments for cancer that target the mechanisms of carcinogenesis. Finally, there is a need for more research on the effects of 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid on human health and the environment.
Synthesemethoden
4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid is synthesized by nitrosation of nicotine. The process involves the reaction of nicotine with nitrite and acid in the presence of oxygen. The resulting product is then purified and analyzed for purity.
Wissenschaftliche Forschungsanwendungen
4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid is widely used in scientific research to study the mechanisms of carcinogenesis. It is used to induce cancer in laboratory animals and to study the effects of carcinogens on cells and tissues. 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid has been shown to cause DNA damage, oxidative stress, and inflammation, which are all known to contribute to the development of cancer.
Eigenschaften
CAS-Nummer |
1330277-38-7 |
|---|---|
Produktname |
4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid |
Molekularformel |
C10H13N3O3 |
Molekulargewicht |
226.25 |
IUPAC-Name |
4-[nitroso(trideuteriomethyl)amino]-4-pyridin-3-ylbutanoic acid |
InChI |
InChI=1S/C10H13N3O3/c1-13(12-16)9(4-5-10(14)15)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3,(H,14,15)/i1D3 |
InChI-Schlüssel |
NZSNJPDBPMIBSP-FIBGUPNXSA-N |
SMILES |
CN(C(CCC(=O)O)C1=CN=CC=C1)N=O |
Synonyme |
Iso-NNAC-d3; γ-[(Methyl-d3)nitrosoamino]-3-pyridinebutanoic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




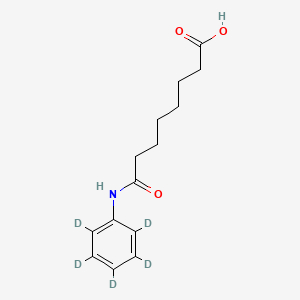
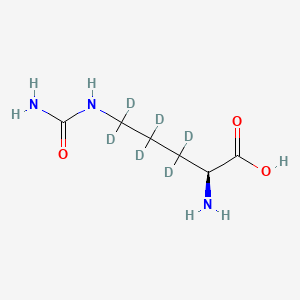
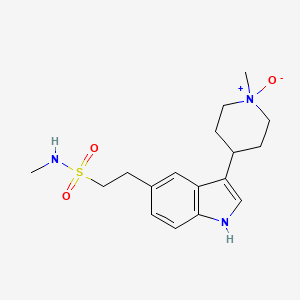

![2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethanol](/img/structure/B565141.png)
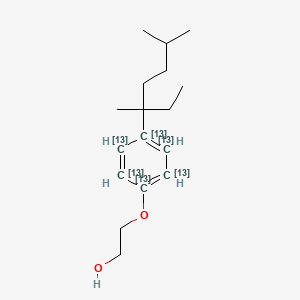


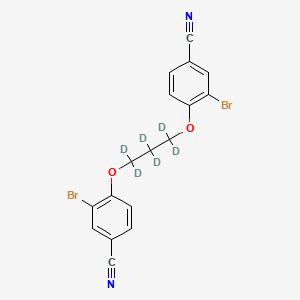
![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565149.png)